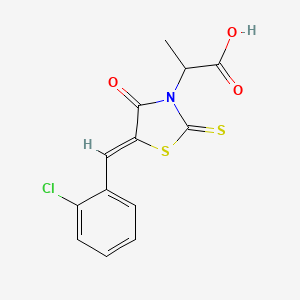

2-(5-(2-CHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-7H,1H3,(H,17,18)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASDPBXQGSOVAT-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-CHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 70-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the efficiency of the cyclization step, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-CHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, with or without the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, which could be useful in the treatment of various inflammatory conditions.

Industry: The compound’s unique chemical structure makes it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-(2-CHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. The compound’s thiazolidinone ring is thought to interact with enzyme active sites, leading to the disruption of normal cellular processes. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Key Observations :

- For example, the 4-chloro analog (Compound 9, ) exhibits a higher melting point (186–187°C) compared to the 5-nitro-furyl derivative (155–156°C), likely due to stronger intermolecular interactions .

- Steric Effects : Bulky substituents like 3,4-dimethoxy () or propynyloxy () may reduce conformational flexibility, impacting binding to enzyme active sites.

- Biological Relevance : The 5-nitro-furyl substituent () is associated with antimicrobial activity, while the 2-chloro group (target compound) is common in anti-inflammatory agents .

Variations in the Acidic Side Chain

The carboxylic acid side chain at the 3-position influences solubility and pharmacokinetics:

Key Observations :

- Ionization: Propanoic acid derivatives (target compound, ) are more likely to ionize at physiological pH, favoring interactions with charged biological targets.

Biological Activity

2-(5-(2-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl)Propanoic Acid is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This compound's structure, featuring a thiazolidin ring and a chlorobenzylidene moiety, suggests multiple mechanisms of action that could be explored for therapeutic applications.

- Molecular Formula : C18H12ClN3O5S2

- Molecular Weight : 449.89 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that thiazolidine derivatives often exhibit biological activities through various mechanisms, including:

- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. For instance, studies have reported that thiazolidine derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

- Antimicrobial Activity : Thiazolidine compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural components of these compounds may disrupt bacterial cell walls or inhibit essential metabolic pathways .

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study involving a series of thiazolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including K562 and HeLa. The compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating their potential as alternative anticancer agents . -

Antimicrobial Studies :

In vitro evaluations showed that certain thiazolidine derivatives displayed strong inhibition against various bacterial strains, suggesting their potential for development into new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via a condensation reaction between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 2-chlorobenzaldehyde derivatives. A refluxing mixture of acetic acid and sodium acetate is typically used to catalyze the formation of the benzylidene-thiazolidinone scaffold. Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde to thiazolidinone), reaction time (2.5–3 hours), and temperature (reflux conditions). Post-reaction cooling induces precipitation, followed by recrystallization from acetic acid for purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR (¹H/¹³C): Confirms the benzylidene double bond (δ ~7.5–8.5 ppm for aromatic protons) and thioxo group (δ ~190–200 ppm for C=S in ¹³C).

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1200 cm⁻¹).

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by area normalization).

- X-ray crystallography : Resolves stereochemistry of the Z/E isomerism in the benzylidene moiety .

Q. What preliminary biological screening assays are recommended to explore its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Target thiazolidinone-sensitive enzymes (e.g., aldose reductase or tyrosine kinase) using spectrophotometric methods.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers optimize the Z/E isomeric ratio during synthesis, and what analytical challenges arise?

- Methodological Answer :

- Reaction conditions : Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable E-isomer, while non-polar solvents (toluene) may kinetically trap the Z-form.

- Catalysts : Lewis acids (e.g., ZnCl₂) can shift equilibrium via coordination to the thioxo group.

- Analytical challenges : Isomers exhibit nearly identical NMR/IR profiles; resolution requires chiral HPLC or NOESY experiments to confirm spatial arrangements .

Q. What computational strategies are effective for predicting this compound’s reactivity and binding interactions?

- Methodological Answer :

- DFT calculations : Model electron density around the thioxo and carbonyl groups to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., PPAR-γ for anti-diabetic activity).

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically resolved?

- Methodological Answer :

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.

- Purity verification : Re-test compounds after HPLC purification to exclude impurities.

- Structural analogs : Compare activity trends with derivatives (e.g., 4-fluorobenzylidene or morpholine-substituted analogs) to identify SAR patterns .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent degradation studies : Monitor hydrolysis of the thiazolidinone ring via LC-MS in buffers (pH 2–9).

- Metabolite profiling : Incubate with liver microsomes to identify oxidation (e.g., sulfoxide formation) or glucuronidation products.

- Thermal analysis : Use DSC/TGA to determine decomposition thresholds (>200°C typical for thiazolidinones) .

Methodological Frameworks and Data Analysis

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 2-chlorobenzylidene group with bioisosteres (e.g., 2-nitro or 4-methoxy) to modulate lipophilicity.

- Fragment-based drug design : Use the thiazolidinone core as a scaffold for combinatorial libraries.

- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. How should researchers address solubility limitations in in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without toxicity.

- Prodrug strategies : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance bioavailability.

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.